molecular formula C20H21NO8 B11037694 ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11037694
M. Wt: 403.4 g/mol
InChI Key: WYFAHGSWRWURCA-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound featuring a pyranopyridine core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyranopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranopyridine ring system.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl moiety is introduced via a Friedel-Crafts acylation reaction, using trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

Ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization, which is crucial for cell division. This makes the compound a potential anti-cancer agent. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

    Trimetrexate: A dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibiotic that inhibits dihydrofolate reductase.

Uniqueness

Ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is unique due to its combination of a pyranopyridine core and a trimethoxyphenyl group, which together confer a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H21NO8

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C20H21NO8/c1-5-28-20(24)12-9-21-19(23)16-11(8-15(22)29-17(12)16)10-6-13(25-2)18(27-4)14(7-10)26-3/h6-7,9,11H,5,8H2,1-4H3,(H,21,23)

InChI Key

WYFAHGSWRWURCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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